molecular formula C15H16N2O3S B5710995 3-[Methyl(4-methylphenyl)sulfamoyl]benzamide

3-[Methyl(4-methylphenyl)sulfamoyl]benzamide

Cat. No.: B5710995
M. Wt: 304.4 g/mol
InChI Key: DISVYIFTUUZERR-UHFFFAOYSA-N
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Description

3-[Methyl(4-methylphenyl)sulfamoyl]benzamide is an organic compound with the molecular formula C15H15NO2S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(4-methylphenyl)sulfamoyl]benzamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(4-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[Methyl(4-methylphenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

    3-[Methyl(4-methylphenyl)sulfamoyl]benzoate: Similar in structure but with a carboxylate group instead of an amide group.

    3-[(4-Methylphenyl)sulfamoyl]-N-(4-methyl-1-piperazinyl)benzamide: Contains a piperazine ring, which may alter its biological activity.

    3-[Methyl(4-methylphenyl)sulfamoyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide: Contains a benzothiazole ring, which may confer different properties.

Uniqueness

3-[Methyl(4-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which allows it to interact with a variety of molecular targets. Its sulfonamide group is particularly important for its biological activity, as it can form strong interactions with enzymes and other proteins.

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-6-8-13(9-7-11)17(2)21(19,20)14-5-3-4-12(10-14)15(16)18/h3-10H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISVYIFTUUZERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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